

A Comparative Analysis of LY3537982 and TNO155 in KRAS-Mutant Cancers

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Compound of Interest

Compound Name: SHP2 inhibitor LY6

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two promising targeted therapies, LY3537982 (LY6) and TNO155, in the treatment of KRAS-mutant cancers. This analysis is based on publicly available preclinical and clinical data.

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has ushered in a new era of precision oncology. Among the most prevalent mutations is KRAS G12C, a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This guide focuses on two distinct therapeutic strategies against KRAS-mutant cancers: the direct inhibition of the KRAS G12C mutant protein by LY3537982, and the indirect modulation of RAS signaling through SHP2 inhibition by TNO155.

Mechanism of Action

LY3537982 (LY6): A Direct KRAS G12C Inhibitor

LY3537982 is a potent and highly selective oral inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and suppressing tumor cell growth.[2][3] Preclinical studies have demonstrated its high potency, with a cellular IC₅₀ of 3.35 nM for inhibiting KRAS G12C.[2][4]

TNO155: An Allosteric SHP2 Inhibitor

TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of the SHP2 protein (Src homology region 2 domain-containing phosphatase-2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the activation of the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[6] By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling molecules, leading to the suppression of RAS activation and downstream signaling. This mechanism of action is not restricted to a specific KRAS mutation and has the potential to be effective in a broader range of KRAS-mutant tumors.[7][8] TNO155 has shown synergistic effects when combined with direct KRAS G12C inhibitors by preventing the feedback reactivation of wild-type RAS isoforms.[7]

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of both LY3537982 and TNO155.

LY3537982 has shown potent and selective inhibition of KRAS G12C mutant cell lines and dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of NSCLC, ranging from significant tumor growth inhibition to complete regression.[2][4] Combination studies in preclinical models have also shown robust tumor regression when LY3537982 is combined with other agents.[2]

TNO155 has demonstrated efficacy in combination with various targeted therapies. In KRAS G12C cancer cells, TNO155 effectively blocked the feedback activation of wild-type RAS induced by KRAS G12C inhibitors, leading to enhanced efficacy.[7] It has also shown synergistic effects with BRAF and MEK inhibitors in BRAF V600E colorectal cancer models and combination benefits with CDK4/6 inhibitors in lung and colorectal cancer PDX models.[7]

Parameter	LY3537982	TNO155	Reference
Cellular IC50 (KRAS G12C)	3.35 nM	Not Applicable (SHP2 inhibitor)	[2] [4]
In Vivo Efficacy (Monotherapy)	Dose-dependent tumor growth inhibition and regression in NSCLC PDX models	Limited monotherapy efficacy in some KRAS G12-mutant tumors	[2] [9]
In Vivo Efficacy (Combination)	Robust tumor regression with other agents in NSCLC xenografts	Enhanced efficacy with KRAS G12C, BRAF, MEK, and CDK4/6 inhibitors	[2] [7]

Clinical Efficacy

Clinical trial data for both LY3537982 and TNO155 have shown promising, albeit early, results in patients with KRAS-mutant cancers.

LY3537982 (from the LOXO-RAS-20001 study)

The phase 1 LOXO-RAS-20001 study evaluated LY3537982 as a monotherapy and in combination.[\[1\]](#)[\[10\]](#)

Monotherapy Data:

Cancer Type	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Reference
NSCLC	KRAS G12C inhibitor-naïve	38%	88%	[1] [10]
NSCLC	Prior KRAS G12C inhibitor	7%	64%	[1] [10]
Colorectal Cancer	-	10%	90%	[1] [10]
Pancreatic Cancer	-	42%	92%	[1] [10]
Other Solid Tumors	-	52%	95%	[1] [10]

Combination Therapy Data:

Cancer Type	Combination	Patient Population	Overall Response Rate (ORR)	Reference
NSCLC	+ Pembrolizumab	KRAS G12C inhibitor-naïve	78%	[1]
Colorectal Cancer	+ Cetuximab	-	45%	[10]

TNO155 (from various clinical trials)

TNO155 has been evaluated as a monotherapy and in combination with other targeted agents.

Monotherapy Data:

Initial clinical data for TNO155 monotherapy in a phase I study showed sensitivity in some KRAS G12-mutant tumors, particularly KRAS G12C-mutant NSCLC, but no partial responses

were observed.[9]

Combination Therapy Data:

The KonTRASt-01 trial is evaluating TNO155 in combination with the KRAS G12C inhibitor JDQ433.

Cancer Type	Combination	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Reference
NSCLC	+ JDQ433	Prior KRAS G12C inhibitor	33.3%	66.7%	[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Cell Viability Assay (for LY3537982)

- **Cell Lines:** A panel of cancer cell lines with KRAS G12C mutations, non-G12C KRAS mutations, and wild-type KRAS.
- **Treatment:** Cells are treated with increasing concentrations of LY3537982 for a specified period (e.g., 72 hours).
- **Readout:** Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- **Analysis:** The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[2]

In Vivo Tumor Growth Inhibition Study (for LY3537982)

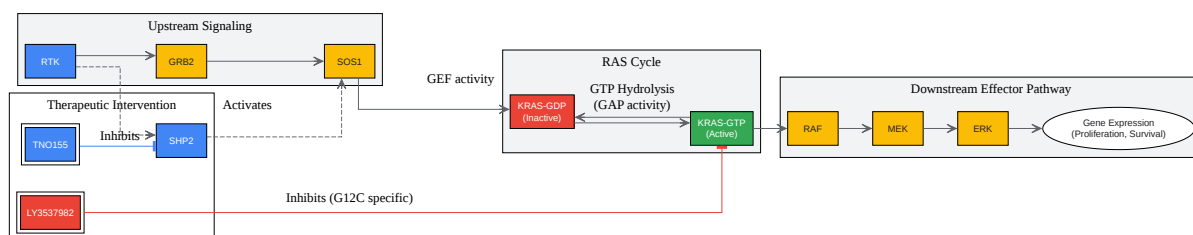
- **Animal Model:** Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with patient-derived xenograft (PDX) tumors harboring the KRAS G12C mutation.
- **Treatment:** Once tumors reach a specified volume, mice are randomized to receive vehicle control or LY3537982 at various doses and schedules (e.g., once or twice daily oral administration).
- **Measurements:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[\[2\]](#)

Immunoblotting (for TNO155)

- **Objective:** To assess the effect of TNO155 on downstream signaling pathways.
- **Procedure:** KRAS G12C mutant cancer cells are pre-treated with DMSO or TNO155, followed by treatment with a KRAS G12C inhibitor. Cell lysates are then collected at various time points.
- **Analysis:** Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.[\[7\]](#)[\[12\]](#)

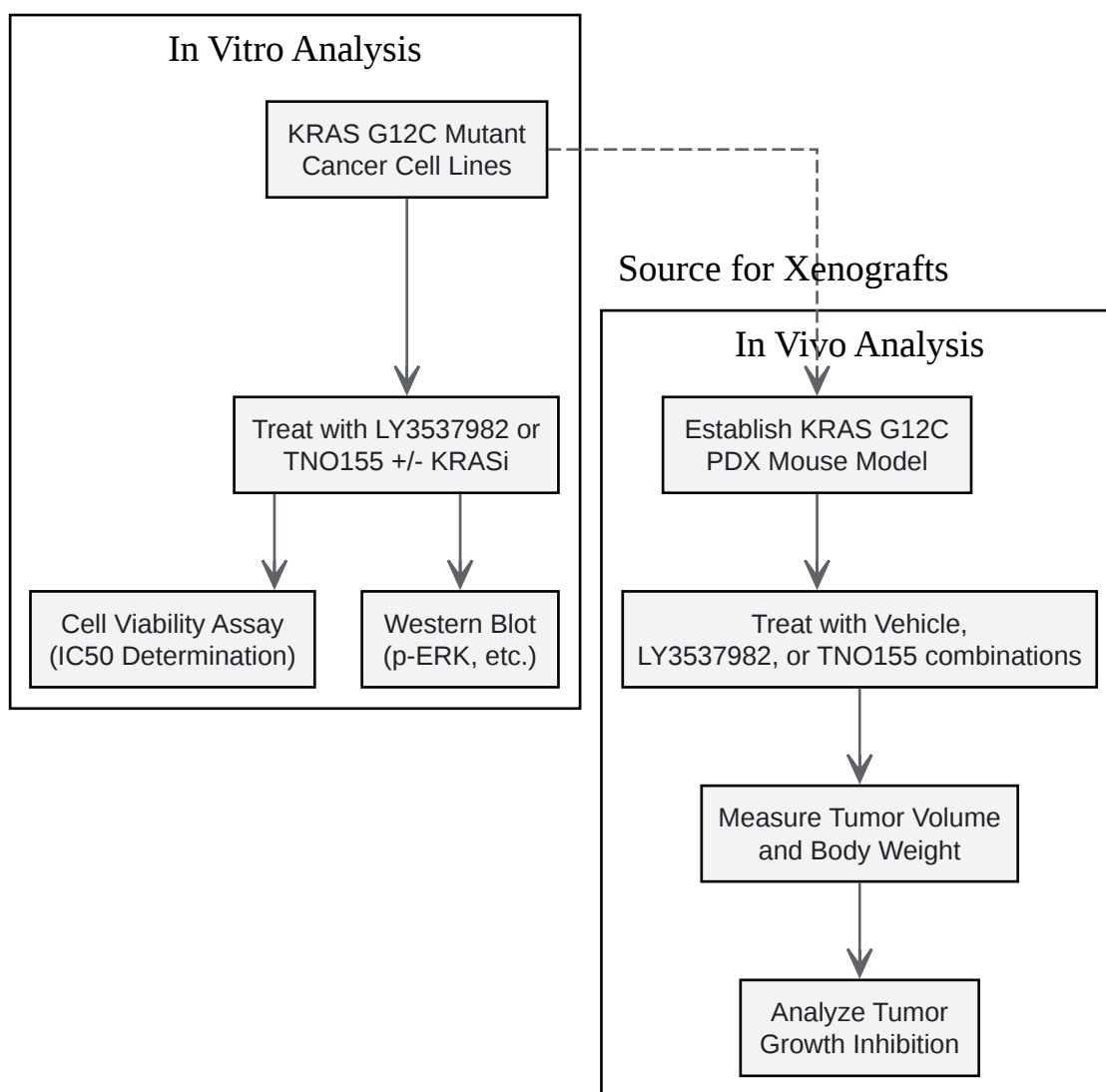
Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Simplified KRAS signaling pathway and points of intervention for LY3537982 and TNO155.



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Caption: General experimental workflow for preclinical evaluation of targeted cancer therapies.

Conclusion

LY3537982 and TNO155 represent two distinct and promising approaches for the treatment of KRAS-mutant cancers. LY3537982, as a direct and highly potent KRAS G12C inhibitor, has demonstrated significant clinical activity, particularly in NSCLC. TNO155, through its indirect mechanism of SHP2 inhibition, offers the potential for broader applicability across different KRAS mutations and shows strong synergistic potential when combined with other targeted therapies. The choice between these agents and their optimal use, whether as monotherapies

or in combination, will depend on the specific cancer type, the mutational context, and the results of ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers and clinicians in navigating this rapidly evolving therapeutic landscape.

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References

- 1. onclive.com [onclive.com]
- 2. | BioWorld [bioworld.com]
- 3. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drughunter.com [drughunter.com]
- 6. tno155 - My Cancer Genome [mycancergenome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
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